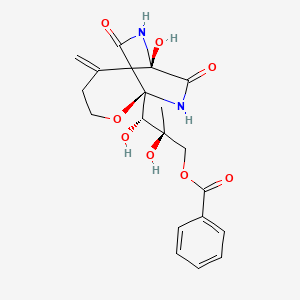

Bicyclomycin, 3'-benzoate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

37134-40-0 |

|---|---|

Fórmula molecular |

C19H22N2O8 |

Peso molecular |

406.4 g/mol |

Nombre IUPAC |

[(2S,3S)-2,3-dihydroxy-3-[(6S)-6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl]-2-methylpropyl] benzoate |

InChI |

InChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24)/t14-,17-,18-,19?/m0/s1 |

Clave InChI |

YYGLCPHONATYBU-CTQCHYAJSA-N |

SMILES isomérico |

C[C@](COC(=O)C1=CC=CC=C1)([C@@H](C23C(=O)N[C@](C(=C)CCO2)(C(=O)N3)O)O)O |

SMILES canónico |

CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O |

Apariencia |

White solid |

Sinónimos |

FR2054 |

Origen del producto |

United States |

Foundational & Exploratory

Bicyclomycin, 3'-benzoate discovery and isolation from Streptomyces

An in-depth technical guide on the discovery, isolation, and derivatization of Bicyclomycin from Streptomyces sapporonensis, with a focus on the synthesis of benzoate esters such as Bicyclomycin, 3'-benzoate.

Introduction: The Emergence of a Unique Antibiotic

Bicyclomycin stands as a distinctive member of the antibiotic armamentarium, notable for its unusual bicyclic structure and its specific mechanism of action against the Rho transcription termination factor in bacteria. Its discovery in the early 1970s from the fermentation broth of Streptomyces sapporonensis marked a significant advancement in the search for novel antibacterial agents. This guide provides a comprehensive overview of the original discovery and isolation of the parent compound, Bicyclomycin, and further explores the scientific rationale and methodology for creating semi-synthetic derivatives, such as Bicyclomycin, 3'-benzoate, a compound designed to modulate its physicochemical and pharmacokinetic properties.

While Bicyclomycin is a well-documented natural product, the 3'-benzoate derivative is not reported as a naturally occurring metabolite from Streptomyces. Therefore, this guide will first detail the foundational process of isolating the natural precursor and then describe the subsequent, targeted chemical modification to yield the benzoate ester. This mirrors a common workflow in medicinal chemistry and drug development, where a natural product scaffold is optimized through semi-synthesis.

Part 1: Discovery and Isolation of Bicyclomycin from Streptomyces sapporonensis

The journey to isolate Bicyclomycin began with a large-scale screening program aimed at identifying new antibiotics from microbial sources. Researchers at Fujisawa Pharmaceutical Co. (now Astellas Pharma Inc.) identified a promising strain, Streptomyces sapporonensis, which produced a substance with significant activity against Gram-negative bacteria.

Fermentation and Production

The production of Bicyclomycin is achieved through submerged fermentation of S. sapporonensis. The selection of media components and culture conditions is critical for maximizing the yield of the target metabolite.

Key Fermentation Parameters:

| Parameter | Optimal Condition | Rationale |

| Producing Organism | Streptomyces sapporonensis ATCC 21532 | The originally identified and deposited strain for Bicyclomycin production. |

| Carbon Source | Glucose, Starch | Provides the primary energy and carbon backbone for secondary metabolite biosynthesis. |

| Nitrogen Source | Soybean Meal, Yeast Extract | Supplies essential amino acids and nitrogen for cell growth and enzyme production. |

| Temperature | 28-30°C | Optimal range for the growth of Streptomyces and enzymatic activity for antibiotic synthesis. |

| pH | 6.5 - 7.5 | Maintained to ensure culture viability and stability of the produced Bicyclomycin. |

| Aeration | High (with agitation) | As an aerobic process, sufficient oxygen is crucial for microbial respiration and biosynthesis. |

| Fermentation Time | 72 - 96 hours | The typical duration to reach peak antibiotic concentration in the fermentation broth. |

Extraction and Purification Workflow

The isolation of Bicyclomycin from the fermentation broth is a multi-step process designed to separate the polar, water-soluble antibiotic from the complex mixture of cellular biomass and media components.

Step-by-Step Isolation Protocol:

-

Broth Filtration: The fermented broth is first filtered to separate the mycelial cake from the culture filtrate. Bicyclomycin is primarily found in the filtrate.

-

Carbon Adsorption: The clarified filtrate is passed through a column of activated carbon. Bicyclomycin and other organic molecules adsorb to the carbon matrix.

-

Elution: The carbon column is washed with water to remove salts and highly polar impurities. Bicyclomycin is then eluted using an aqueous acetone or methanol solution.

-

Solvent Extraction: The eluate is concentrated under vacuum to remove the organic solvent. The resulting aqueous solution is then extracted with n-butanol to transfer Bicyclomycin into the organic phase.

-

Chromatography on Alumina: The n-butanol extract is concentrated and subjected to column chromatography on activated alumina. Elution with a gradient of methanol in chloroform separates Bicyclomycin from less polar impurities.

-

Crystallization: The fractions containing pure Bicyclomycin are pooled, concentrated, and crystallized from a suitable solvent system (e.g., methanol-ether) to yield pure, crystalline Bicyclomycin.[1][2]

Caption: Workflow for the isolation of Bicyclomycin.

Structural Elucidation

The definitive structure of Bicyclomycin was determined through a combination of spectroscopic methods and X-ray crystallography.[3]

-

Elemental Analysis and Mass Spectrometry: Established the molecular formula as C12H18N2O7.

-

NMR Spectroscopy (¹H and ¹³C): Provided key information about the connectivity of atoms, the presence of a diketopiperazine ring, and the unique bicyclic ether linkage.

-

X-ray Crystallography: Confirmed the absolute stereochemistry and the novel bridged bicyclic structure, which was unprecedented at the time of its discovery.

Part 2: Semi-Synthesis of Bicyclomycin, 3'-benzoate

Bicyclomycin's high polarity and good water solubility contribute to its poor absorption in vivo when administered orally.[4] To address this limitation, medicinal chemists have explored the synthesis of more lipophilic ester prodrugs. The esterification of one of Bicyclomycin's hydroxyl groups with benzoic acid to form Bicyclomycin, 3'-benzoate is a strategy to mask a polar group, potentially improving membrane permeability. The ester is designed to be cleaved by endogenous esterases in vivo, releasing the active Bicyclomycin.

Rationale for Derivatization

The primary alcohol at the C-3' position is the most sterically accessible and reactive of the hydroxyl groups in the Bicyclomycin molecule, making it an ideal target for selective esterification.

-

Increased Lipophilicity: The addition of the phenyl group from benzoic acid significantly increases the molecule's lipophilicity (logP value), which is often correlated with improved absorption and cell penetration.

-

Prodrug Strategy: The benzoate ester is intended to be inactive, requiring metabolic activation (hydrolysis) to release the pharmacologically active parent drug. This can help in overcoming absorption barriers.

Synthetic Protocol: Esterification

The synthesis of Bicyclomycin, 3'-benzoate is typically achieved through a standard esterification reaction.

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: Bicyclomycin (the starting material) is dissolved in a dry, aprotic solvent such as pyridine or dichloromethane. Pyridine can act as both the solvent and the base to neutralize the acid byproduct.

-

Acylating Agent: Benzoyl chloride is added dropwise to the solution at a controlled temperature (typically 0°C to room temperature). Benzoyl chloride is a highly reactive acylating agent that readily reacts with the primary alcohol.

-

Reaction Monitoring: The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.

-

Workup and Quenching: Once the reaction is complete, it is quenched by the addition of water or a saturated sodium bicarbonate solution to neutralize any remaining benzoyl chloride and the HCl byproduct.

-

Extraction: The product is extracted from the aqueous mixture using an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure Bicyclomycin, 3'-benzoate.

-

Characterization: The final product's identity and purity are confirmed using NMR spectroscopy and mass spectrometry.

Sources

- 1. Bicyclomycin, a new antibiotic. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BICYCLOMYCIN, A NEW ANTIBIOTIC [jstage.jst.go.jp]

Elucidation of the Bicyclomycin Biosynthetic Architecture and 3'-Benzoate Derivatization

The following technical guide details the biosynthetic architecture of Bicyclomycin (BCM) and the derivatization logic for its 3'-benzoate ester.

Executive Summary: The [4.2.2] Challenge

Bicyclomycin (BCM) represents a unique class of "bridged" diketopiperazine (DKP) antibiotics.[1] Unlike typical DKPs, BCM features a highly oxidized [4.2.2] bicyclic fused ring system that confers selective inhibitory activity against the bacterial transcription termination factor Rho .[1]

While the core BCM molecule is a natural product of Streptomyces cinnamoneus (and recently identified in Pseudomonas aeruginosa), the 3'-benzoate derivative (Bicozamycin benzoate) is a critical semi-synthetic modification designed to modulate pharmacokinetics and solubility. This guide elucidates the enzymatic assembly of the BCM core—one of the most complex oxidative cascades in natural product biosynthesis—and defines the structural logic connecting it to the benzoate ester.

The Biosynthetic Gene Cluster (bcm)

The elucidation of the BCM pathway was a landmark achievement in DKP biosynthesis, revealing a compact cluster encoding a cyclodipeptide synthase (CDPS) and a suite of redox enzymes.

Cluster Organization

The bcm cluster comprises seven core genes (bcmA–G and bcmT).

| Gene | Enzyme Class | Function | Cofactors |

| BcmA | Cyclodipeptide Synthase (CDPS) | Condensation of L-Ile and L-Leu to form the DKP core.[2] | tRNA-dependent |

| BcmB | C-H hydroxylation (Late stage).[2] | Fe(II), | |

| BcmC | C-H hydroxylation (Early stage).[2] | Fe(II), | |

| BcmD | Cytochrome P450 (CYP) | Monooxygenation/Epoxidation. | Heme, NAD(P)H |

| BcmE | Oxidative bridging (Ring closure).[2] | Fe(II), | |

| BcmF | C-H hydroxylation.[2] | Fe(II), | |

| BcmG | C-H hydroxylation.[2] | Fe(II), | |

| BcmT | MFS Transporter | Efflux/Resistance. | Proton motive force |

Pathway Logic: The Oxidative Cascade

The biosynthesis proceeds through a "scaffold-then-oxidize" logic.

-

Scaffold Assembly (BcmA): BcmA hijacks aminoacyl-tRNAs (Leu-tRNA and Ile-tRNA) rather than free amino acids.[2] It catalyzes the cyclization to form cyclo(L-Ile-L-Leu) , a simple DKP.[2]

-

Oxidative Priming (BcmC/D): The DKP core undergoes initial hydroxylations at unactivated

carbons. -

The [4.2.2] Cyclization (BcmE/F/G): The hallmark bridging ether bond is formed. This is not a simple dehydration but a complex oxidative coupling involving the generation of a radical or cation intermediate that captures the DKP amide oxygen or a hydroxyl group to close the second ring.

-

Terminal Modification: The exomethylene group and final hydroxylations complete the BCM structure.

The 3'-Benzoate Derivatization

The "3'-benzoate" moiety is not installed by the primary bcm gene cluster. It is a semi-synthetic modification.

-

Rationale: Natural Bicyclomycin has moderate oral bioavailability and rapid clearance. Esterification at the 3'-OH position (the secondary alcohol on the isoleucine side chain) increases lipophilicity.

-

Mechanism: The benzoate acts as a prodrug. Upon administration, it is hydrolyzed by plasma or tissue esterases to release the active BCM moiety.

-

Synthesis:

Note: Regioselectivity is achieved because the 3'-OH is the most accessible secondary alcohol compared to the sterically hindered tertiary hydroxyls on the bicyclic core.[2]

Visualizing the Pathway

The following diagram illustrates the flow from aminoacyl-tRNAs to the BCM core and the subsequent derivatization.

Caption: The BcmA-driven assembly of the DKP core followed by multi-step oxidative bicyclization and downstream semi-synthetic benzoylation.[2]

Experimental Protocols for Pathway Validation

To validate this pathway in a drug discovery context, the following self-validating protocols are recommended.

Heterologous Expression of the bcm Cluster

Objective: Confirm the sufficiency of bcmA-G for BCM production in a heterologous host (E. coli or S. coelicolor).

-

Vector Construction:

-

Transformation:

-

Conjugate into Streptomyces coelicolor M1152 (an engineered super-host with reduced native secondary metabolites).

-

-

Fermentation & Extraction:

-

Cultivate in R5 medium for 5 days at 30°C.

-

Clarify supernatant and extract with ethyl acetate.

-

-

LC-MS Validation:

-

Analyze extract on a C18 column.

-

Target Ion: Monitor for

(BCM) and characteristic fragments.[2] -

Control: Compare against authentic BCM standard and an empty-vector control strain.

-

In Vitro Assay for BcmA (CDPS Activity)

Objective: Verify the formation of the cyclo(L-Ile-L-Leu) precursor.

-

Substrate Preparation: Synthesize or purchase L-Ile-tRNA and L-Leu-tRNA (using E. coli aminoacyl-tRNA synthetases).[2]

-

Reaction Mix:

-

Incubation: 30 minutes at 30°C.

-

Detection: Quench with methanol, centrifuge, and analyze supernatant by LC-MS for the DKP peak (

).

Mechanism of Action: Rho Inhibition

Understanding the target is crucial for optimizing the benzoate derivative. BCM binds to the ATP-binding pocket of the Rho hexamer, preventing the conformational changes necessary for RNA translocation.

Caption: Bicyclomycin locks the Rho hexamer, preventing ATP hydrolysis and RNA release.[2]

References

-

Identification of the Biosynthetic Pathway for the Antibiotic Bicyclomycin. Source: National Institutes of Health (NIH) / PubMed Central.[4] Significance: Definitive identification of the bcm cluster and characterization of BcmA-G enzymes.

-

Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes. Source: Applied and Environmental Microbiology. Significance: Demonstrates the horizontal gene transfer of the bcm cluster to Pseudomonas aeruginosa.[3][5][6] [2]

-

Structural Mechanism of Inhibition of the Rho Transcription Termination Factor by the Antibiotic Bicyclomycin. Source: PubMed.[2][7] Significance: X-ray crystallography data defining the BCM binding site on Rho.[4]

-

Bicyclomycin Benzoate (FR2054) Product Information. Source: MedChemExpress.[2] Significance: Technical specifications and pharmacological context of the benzoate derivative.[8]

Sources

- 1. Identification of the Biosynthetic Pathway for the Antibiotic Bicyclomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural mechanism of inhibition of the Rho transcription termination factor by the antibiotic bicyclomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and biosynthesis of the antibiotic bicyclomycin in distant bacterial classes | bioRxiv [biorxiv.org]

- 6. Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bicyclomycin generates ROS and blocks cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide: Mechanism of Action of Bicyclomycin 3'-benzoate on Rho Factor

This guide provides an in-depth technical analysis of Bicyclomycin 3'-benzoate , a specific derivative of the antibiotic Bicyclomycin (BCM). It focuses on the molecular mechanism of action against the Rho transcription termination factor, the pharmacological rationale for the benzoate esterification, and validated experimental protocols for assessing its activity.

Executive Summary

Bicyclomycin 3'-benzoate (CAS: 37134-40-0) is a semi-synthetic derivative of the naturally occurring antibiotic Bicyclomycin (Bicozamycin). While the parent compound is a highly selective inhibitor of the bacterial Rho transcription termination factor , it suffers from poor oral bioavailability and limited cellular uptake in certain Gram-negative strains due to its hydrophilicity.

The 3'-benzoate ester modification serves primarily as a prodrug strategy to enhance lipophilicity and membrane permeability. Once intracellular, the molecule delivers the active Bicyclomycin moiety, which binds to a unique pocket on the Rho hexamer. This binding event occludes the nucleophilic water molecule required for ATP hydrolysis, thereby uncoupling the energy cycle necessary for RNA translocation and causing a catastrophic failure in transcription termination.

Chemical Architecture & The 3'-Benzoate Modification

Molecular Identity

-

Parent Scaffold: 2,5-diketopiperazine core fused to a unique [4.2.2] bicyclic ring system.

-

Active Pharmacophore: The C(6)-hydroxyl group and the [4.2.2] bicyclic ring are essential for Rho inhibition.

-

The 3'-Benzoate Modification:

-

Location: The benzoate group is esterified to the primary hydroxyl group (C-3') of the C(1) trihydroxy-methylpropyl side chain.

-

Function: This modification significantly increases the partition coefficient (LogP), facilitating passive diffusion across the bacterial outer membrane and cytoplasmic membrane.

-

Bioactivation: Upon entry into the cytoplasm, non-specific esterases likely hydrolyze the benzoate, releasing the active Bicyclomycin.

-

Structure-Activity Relationship (SAR) Context

SAR studies indicate that the C(1) side chain tolerates modification better than the core ring system. While the C(6)-OH is critical for hydrogen bonding within the Rho pocket, the C(3') position on the side chain is solvent-exposed in the crystal structure. Therefore, the benzoate moiety acts as a "molecular handle" for delivery without permanently disrupting the binding interface, provided it is hydrolyzed or accommodated in the solvent channel.

Mechanism of Action: The "Water Occlusion" Trap

The inhibition of Rho factor by Bicyclomycin is mechanistically distinct from competitive ATP inhibitors. It acts as a non-competitive inhibitor of ATP turnover.

The Target: Rho Factor

Rho is a hexameric, ring-shaped helicase that translocates along nascent RNA transcripts (5'

The Binding Event

-

Site: Bicyclomycin binds to a pocket located in the C-terminal domain of the Rho subunit, adjacent to—but distinct from—the ATP-binding (Walker A/B) and RNA-binding sites.

-

Interaction: The drug interacts with residues Lys-181 , Asp-265 , and Glu-211 (numbering based on E. coli Rho).

-

Symmetry: Bicyclomycin can bind to all six subunits, but binding to a subset (likely following the "make-do" mechanism of asymmetric ATP hydrolysis) is sufficient to stall the motor.

The Molecular Brake (The "Water Trap")

The defining feature of Bicyclomycin's mechanism is the steric occlusion of the nucleophilic water molecule .

-

Normal Function: A specific water molecule must be positioned precisely by a catalytic glutamate (Glu-211) to attack the

-phosphate of ATP. -

Inhibition: Bicyclomycin binds in a way that physically displaces this lytic water molecule or blocks its access to the

-phosphate. -

Consequence: The Rho subunit can bind ATP, but it cannot hydrolyze it. This locks the subunit in a pre-hydrolysis state, stalling the conformational cycle required for RNA translocation.

Downstream Effects

-

Helicase Stalling: Without ATP hydrolysis, Rho cannot translocate along the RNA.

-

Read-through Transcription: Rho fails to interact with the RNAP/DNA complex at the terminator. RNAP continues transcribing into downstream regions (untimely expression).

-

Cell Death: The accumulation of aberrant, long transcripts and the expression of normally silenced genes (e.g., prophages, toxic factors) leads to bacterial cell death.

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the cascade from BCM-Benzoate entry to cell death.

Caption: Mechanistic pathway of Bicyclomycin 3'-benzoate, detailing the prodrug activation and the specific molecular blockade of the lytic water molecule within the Rho ATPase center.

Experimental Protocols

To validate the activity of Bicyclomycin 3'-benzoate, researchers must employ assays that measure ATPase activity and transcription termination. Note: If using the benzoate derivative in vitro, pre-incubation with esterases may be required if the derivative itself does not bind the pocket; however, for cellular assays, direct addition is standard.

Protocol A: Rho-Dependent ATPase Hydrolysis Assay

Purpose: Quantify the inhibition of ATP turnover. Self-Validation: The assay must include a "No Rho" control to subtract background ATP hydrolysis and a "No RNA" control (Rho has low ATPase activity without RNA).

Materials:

-

Purified Rho protein (approx. 20 nM hexamer final).

-

Poly(C) RNA (cofactor required for max ATPase rate).

-

[

- -

Buffer: 40 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl

, 0.1 mM EDTA, 1 mM DTT.

Workflow:

-

Preparation: Dilute Bicyclomycin 3'-benzoate in DMSO. Prepare serial dilutions (0.1

M to 100 -

Incubation: Mix Rho protein with the drug in reaction buffer for 10 minutes at 37°C. Note: This allows the drug to access the binding pocket before ATP competition begins.

-

Activation: Add Poly(C) RNA (10

g/mL) and ATP mix (1 mM cold ATP + tracer). -

Reaction: Incubate at 37°C for 15–30 minutes.

-

Termination: Stop reaction with 1 M Formic acid (for radioactive) or Malachite Green reagent (for colorimetric).

-

Analysis: Measure free inorganic phosphate (Pi). Plot % Inhibition vs. Log[Concentration] to determine IC

.

Protocol B: In Vitro Transcription Termination Assay

Purpose: Confirm that ATPase inhibition translates to functional termination failure.

Workflow:

-

Template: Use a DNA template containing a strong Rho-dependent terminator (e.g.,

tR1 or trp t'). -

Complex Assembly: Mix E. coli RNA Polymerase, DNA template, NTPs, and Rho factor.

-

Treatment: Add Bicyclomycin 3'-benzoate at 10x IC

. -

Run: Initiate transcription. Allow to proceed for 15 mins.

-

Readout: Run products on a Urea-PAGE sequencing gel.

-

Result Interpretation:

-

Control: Distinct short bands corresponding to terminated transcripts.

-

Treated: Disappearance of short bands and appearance of full-length "read-through" transcripts.

-

Data Summary: BCM vs. Derivatives

| Compound | Lipophilicity (LogP) | Relative ATPase IC | Primary Utility |

| Bicyclomycin (Parent) | Low (Hydrophilic) | 1.0 (Reference) | Standard mechanistic studies; Gram-neg control. |

| BCM 3'-Benzoate | High | ~1.0 - 5.0* | In vivo efficacy models ; overcoming membrane permeability barriers. |

| 5a-formyl-BCM | Moderate | < 0.5 (More Potent) | Affinity labeling; structural biology (covalent binder). |

*Note: In vitro potency of the benzoate may appear lower if the ester is not hydrolyzed in the assay buffer; in vivo potency is often higher due to accumulation.

References

-

Structural Mechanism of Inhibition: Skordalakes, E., et al. (2005). "Structural mechanism of inhibition of the Rho transcription termination factor by the antibiotic bicyclomycin." Structure, 13(1), 99-109. Link

-

Binding Site Identification: Brogan, A. P., et al. (1998). "Evidence for the location of bicyclomycin binding to the Escherichia coli transcription termination factor Rho."[1][2] Journal of Biological Chemistry, 273(51), 34033-34039. Link

-

Molecular Mode of Action: Kohn, H., & Widger, W. (2005). "The molecular basis for the mode of action of bicyclomycin."[3] Current Drug Targets - Infectious Disorders, 5(3), 273-295. Link

-

Chemical Synthesis & Derivatives: Williams, R. M., et al. (2011).[4] "Natural Products Synthesis: Enabling Tools To Penetrate Nature's Secrets of Biogenesis and Biomechanism."[4] The Journal of Organic Chemistry, 76(11), 4221-4259.[4] Link

-

Benzoate Derivative Data: Cayman Chemical. "Bicyclomycin Benzoate Product Information." Link

Sources

Technical Deep Dive: Bicyclomycin 3'-Benzoate – Structural Pharmacology and Rho Inhibition Kinetics

Topic: Bicyclomycin, 3'-benzoate chemical structure and properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Bicyclomycin (BCM) is a structurally unique [4.2.2] diazabicyclic antibiotic that acts as the only known selective inhibitor of the bacterial transcription termination factor Rho. Despite its novel mechanism of action, the clinical utility of the parent molecule is limited by rapid renal clearance and poor oral bioavailability due to its high polarity.

Bicyclomycin 3'-benzoate (FR2054) is a semi-synthetic derivative designed to address these pharmacokinetic limitations. By esterifying the primary hydroxyl group at the C-3' position of the side chain, the benzoate moiety significantly increases lipophilicity, facilitating passive membrane diffusion. This guide analyzes the chemical structure, synthesis, and pharmacological properties of Bicyclomycin 3'-benzoate, positioning it as a critical probe for Rho-dependent termination studies and a template for "prodrug" development in antimicrobial resistance (AMR) research.

Chemical Structure & Stereochemistry

The [4.2.2] Bicyclic Core

The defining feature of the Bicyclomycin class is the 8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decane core. This highly oxygenated scaffold is rigid, providing a specific spatial arrangement of hydrogen bond donors and acceptors essential for binding to the Rho hexamer.

The 3'-Benzoate Modification

The parent Bicyclomycin molecule contains a hydrophilic C(1) side chain: (2S,3S)-2,3-dihydroxy-2-methylpropyl.

-

Parent BCM: The side chain terminates in a primary hydroxyl group (C-3').

-

3'-Benzoate Derivative: This primary hydroxyl is acylated with a benzoyl group.

Structural Identifiers:

-

IUPAC Name: [(2S,3S)-2,3-dihydroxy-3-[(1S,6R)-6-hydroxy-5-methylene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl]-2-methylpropyl] benzoate

-

Molecular Formula: C₁₉H₂₂N₂O₈[1]

-

Molecular Weight: 406.39 g/mol [2]

Stereochemical Configuration

The biological activity is strictly dependent on the stereochemistry of the core and the side chain.

-

Bridgehead C(1): (S)-configuration.

-

Bridgehead C(6): (R)-configuration, bearing a crucial hemiaminal hydroxyl group.

-

Side Chain: The 2'-hydroxyl and 3'-benzoate positions retain the (S,S) configuration of the parent natural product.

Physicochemical Properties[3][4]

The benzoylation of the 3'-hydroxyl group fundamentally alters the physicochemical profile of the molecule, shifting it from a highly polar, water-soluble compound to a more lipophilic species.

| Property | Bicyclomycin (Parent) | Bicyclomycin 3'-Benzoate | Impact on Drug Delivery |

| Solubility (Water) | High (>10 mg/mL) | Low / Insoluble | Reduced renal clearance; requires formulation. |

| Solubility (Organic) | Low (MeOH, DMSO) | High (DMSO, DMF, EtOH) | Enhanced membrane permeability. |

| LogP (Est.) | -1.8 (Hydrophilic) | +1.2 (Lipophilic) | Improved passive diffusion across outer membrane. |

| Melting Point | 188–191 °C | >123 °C (dec.) | Lower lattice energy due to disrupted H-bonding network. |

| Stability | Stable in neutral pH | Hydrolytically labile | Functions as a prodrug; esterase-sensitive. |

Mechanism of Action: The Prodrug Strategy[5]

Bicyclomycin 3'-benzoate functions primarily as a lipophilic prodrug . While the parent BCM binds directly to the Rho factor, the benzoate derivative is designed to cross the bacterial cell envelope more efficiently before being hydrolyzed back to the active parent form.

Rho Inhibition Pathway[6]

-

Entry: The benzoate ester crosses the Gram-negative outer membrane via porins or passive diffusion (enhanced by the lipophilic benzoate tail).

-

Activation: Cytoplasmic esterases hydrolyze the C-3' ester bond, releasing free Bicyclomycin.

-

Target Binding: Bicyclomycin binds to the Rho hexamer at a distinct pocket adjacent to the ATP-binding site (non-competitive inhibition).

-

Catastrophe: The drug locks Rho in an inactive conformation, preventing ATP hydrolysis. This halts transcription termination, causing "read-through" of terminators and untimed expression of toxic genes (e.g., kil in Rac prophage).

Visualization of Mechanism

Figure 1: Pharmacological pathway of Bicyclomycin 3'-benzoate, illustrating the prodrug activation and downstream inhibition of Rho-dependent transcription termination.

Synthesis & Derivatization Protocol

The synthesis of the 3'-benzoate exploits the steric differentiation between the primary hydroxyl at C-3' and the sterically hindered secondary/tertiary hydroxyls on the core and side chain.

Selective Benzoylation Protocol

Objective: Selectively esterify the primary C-3' alcohol without protecting the C-6 hemiaminal or C-2' tertiary alcohol.

Reagents:

-

Bicyclomycin (Parent)[3]

-

Benzoyl Chloride (BzCl)

-

Pyridine (Solvent & Base)

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Preparation: Dissolve 100 mg (0.33 mmol) of Bicyclomycin in 2.0 mL of anhydrous pyridine under an argon atmosphere. Cool the solution to 0°C in an ice bath.

-

Addition: Add Benzoyl chloride (1.1 equivalents, 0.36 mmol) dropwise over 10 minutes. The slight excess ensures conversion while minimizing di-ester formation.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor via TLC (9:1 CHCl₃:MeOH). The product will appear as a higher Rf spot compared to the baseline BCM.

-

Quenching: Add 0.5 mL of water to quench unreacted BzCl. Stir for 10 minutes.

-

Extraction: Dilute with 20 mL DCM. Wash successively with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient 0-5% MeOH in CHCl₃) to yield Bicyclomycin 3'-benzoate as a white solid.

Yield Expectation: 60–75%.

Experimental Protocols for Validation

Rho-Dependent ATPase Inhibition Assay

This assay validates whether the derivative retains activity or requires hydrolysis. Note: Pure benzoate may show reduced activity in vitro if esterases are absent, confirming the prodrug status.

Reagents:

-

Purified E. coli Rho protein.

-

Poly(C) RNA (essential cofactor for Rho ATPase).

-

[γ-³²P]ATP or Colorimetric Phosphate Assay (Malachite Green).

Protocol:

-

Buffer Setup: Prepare reaction buffer: 40 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1 mg/mL BSA.

-

Incubation: Mix 20 nM Rho hexamer with varying concentrations of Bicyclomycin 3'-benzoate (0.1 µM – 500 µM) in the presence of 10 µg/mL Poly(C). Incubate for 10 min at 37°C.

-

Initiation: Start reaction by adding 1 mM ATP.

-

Measurement:

-

Radiometric: Spot aliquots on PEI-cellulose TLC plates at 5, 10, 15 min. Develop in 0.75 M KH₂PO₄. Quantify released inorganic phosphate (Pi).

-

Colorimetric: Stop reaction after 20 min with Malachite Green reagent. Read Absorbance at 620 nm.

-

-

Data Analysis: Plot % ATPase Activity vs. Log[Inhibitor]. Calculate IC₅₀.

-

Expected Result: IC₅₀ > 50 µM (if stable) or ~20 µM (if hydrolyzed). Compare against Parent BCM (Ki ~20 µM).

-

Minimum Inhibitory Concentration (MIC)

Objective: Assess antibacterial potency against E. coli.

Protocol:

-

Inoculum: Dilute overnight culture of E. coli K-12 (or specific Rho-sensitive strain) to 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Setup: Dispense 100 µL into 96-well plates containing serial 2-fold dilutions of Bicyclomycin 3'-benzoate (Range: 0.5 – 256 µg/mL). Include Parent BCM as a positive control.

-

Incubation: 37°C for 16–20 hours.

-

Readout: Determine the lowest concentration with no visible growth.

-

Note: The benzoate derivative typically shows comparable or slightly improved MIC values depending on the strain's esterase activity and outer membrane permeability.

-

References

-

Kohn, H., & Widger, W. (2005). The molecular basis for the mode of action of bicyclomycin. Current Drug Targets - Infectious Disorders, 5(3), 273–295. Link

-

Skordalakes, E., Brogan, A. P., Park, B. S., Kohn, H., & Berger, J. M. (2005). Structural mechanism of inhibition of the Rho transcription termination factor by the antibiotic bicyclomycin.[4][5][3][6] Structure, 13(1), 99–109.[5] Link

-

Magyar, A., Zhang, X., Kohn, H., & Widger, W. R. (1996).[7] The antibiotic bicyclomycin affects the secondary RNA binding site of Escherichia coli transcription termination factor Rho.[4] Journal of Biological Chemistry, 271(41), 25369–25374.[7] Link

-

Nishida, M., Mine, Y., Matsubara, T., Goto, S., & Kuwahara, S. (1972). Bicyclomycin, a new antibiotic.[7][8] IV. Absorption, excretion and tissue distribution.[8] The Journal of Antibiotics, 25(10), 594-601. Link

-

Prakash, A., & Dutta, D. (2024).[9] Bicyclomycin generates ROS and blocks cell division in Escherichia coli.[9] PLOS ONE, 19(3), e0293858.[9] Link[9]

Sources

- 1. agscientific.com [agscientific.com]

- 2. adooq.com [adooq.com]

- 3. Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antibiotic bicyclomycin affects the secondary RNA binding site of Escherichia coli transcription termination factor Rho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bicyclomycin generates ROS and blocks cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho transcription factor: symmetry and binding of bicyclomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amerigoscientific.com [amerigoscientific.com]

- 8. Bicyclomycin, a new antibiotic. IV. Absorption, excretion and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bicyclomycin generates ROS and blocks cell division in Escherichia coli | PLOS One [journals.plos.org]

An In-depth Technical Guide to Bicyclomycin, 3'-benzoate (CAS 37134-40-0) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Bicyclomycin, 3'-benzoate, a semi-synthetic derivative of the natural product antibiotic Bicyclomycin.[1][2] Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the core scientific principles, practical applications, and essential experimental protocols related to this compound. We will explore its chemical characteristics, unique mechanism of action, biological activity, and provide detailed methodologies for its study, all grounded in authoritative scientific literature.

Introduction: A Unique Antibacterial Agent

Bicyclomycin, first isolated from Streptomyces sapporonensis in 1972, represents a unique class of antibiotics.[3][4] Its benzoate ester, Bicyclomycin, 3'-benzoate, was developed to improve in vivo absorption.[2] This compound exhibits a selective spectrum of activity, primarily against Gram-negative bacteria.[1][5] What sets Bicyclomycin and its derivatives apart is their novel mechanism of action: the specific inhibition of the essential bacterial protein, Rho, a transcription termination factor.[6][7] This singular mode of action makes it a valuable tool for basic research and a person of interest in the ongoing search for new antibacterial therapies to combat multidrug-resistant pathogens.[4][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Bicyclomycin, 3'-benzoate is fundamental for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 37134-40-0 | [1][5][9][10] |

| Molecular Formula | C₁₉H₂₂N₂O₈ | [1][5][9][11] |

| Molecular Weight | 406.39 g/mol | [5][9][11] |

| Appearance | Solid | [9] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1][2] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Solutions are unstable and should be prepared fresh. | [10] |

| SMILES | O=C1(NC2=O)C(CCO[C@]2((O)COC(C3=CC=CC=C3)=O)N1)=C | [1] |

| InChI Key | YYGLCPHONATYBU-FZDIXFNVSA-N | [1] |

Mechanism of Action: Inhibition of Rho-Dependent Transcription Termination

The primary molecular target of Bicyclomycin is the bacterial transcription termination factor Rho.[6][7] Rho is an ATP-dependent helicase that plays a crucial role in terminating the transcription of specific genes.[12][13]

The Role of Rho in Transcription

Rho functions by binding to specific recognition sites (rut sites) on nascent RNA transcripts.[12] It then translocates along the RNA strand towards the paused RNA polymerase complex. Upon reaching the complex, Rho utilizes its helicase activity to unwind the RNA-DNA hybrid, leading to the release of the RNA transcript and termination of transcription.[12]

Bicyclomycin's Inhibitory Action

Bicyclomycin acts as a noncompetitive inhibitor of Rho's ATPase activity.[13] It binds to a pocket adjacent to the ATP and RNA binding sites within the C-terminal half of the Rho protein.[13] This binding event does not prevent the initial binding of ATP or RNA to Rho.[14][15] Instead, it is thought to interfere with the correct positioning of ATP within its binding pocket, which in turn blocks ATP hydrolysis.[14][15] By preventing ATP hydrolysis, Bicyclomycin effectively stalls the Rho motor, preventing it from translocating along the RNA and unwinding the RNA-DNA duplex, thus inhibiting transcription termination.

Diagram of Bicyclomycin's Mechanism of Action

Caption: Mechanism of Rho-dependent termination and its inhibition by Bicyclomycin.

Biological Activity and Spectrum

Bicyclomycin, 3'-benzoate is active against a range of Gram-negative bacteria.[1][5] It is notably inactive against Proteus spp., Pseudomonas aeruginosa, and Gram-positive bacteria.[1]

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC₅₀ and MIC₉₀ values of the parent compound, Bicyclomycin, against several multidrug-resistant Gram-negative clinical isolates. While this data is for Bicyclomycin, it provides a strong indication of the expected activity of its 3'-benzoate derivative.

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |

| Carbapenem-resistant Enterobacteriaceae (CRE) | 33 | 25 | 50 | [8][16] |

| Escherichia coli | 23 | 25 | 50 | [8][16] |

| Klebsiella pneumoniae | 22 | 50 | 200 | [8][16] |

| Enterobacter cloacae | 6 | 100 | 200 | [16] |

| Acinetobacter baumannii | 20 | 200 | 200 | [16] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Bicyclomycin, 3'-benzoate

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains of interest

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Bicyclomycin, 3'-benzoate Stock Solution:

-

Accurately weigh a small amount of Bicyclomycin, 3'-benzoate and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute this stock solution in CAMHB to achieve the desired starting concentration for the assay.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Plate Setup:

-

Add 50 µL of CAMHB to all wells of a 96-well plate, except for the first column.

-

Add 100 µL of the starting concentration of Bicyclomycin, 3'-benzoate in CAMHB to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 50 µL from the last column.

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation and Reading:

-

Incubate the plate at 35 ± 2°C for 16-24 hours.

-

The MIC is the lowest concentration of Bicyclomycin, 3'-benzoate that completely inhibits visible bacterial growth.

-

In Vitro Rho-Dependent Transcription Termination Assay

This assay is designed to measure the inhibitory effect of Bicyclomycin, 3'-benzoate on Rho-dependent transcription termination.

Materials:

-

Purified E. coli RNA polymerase (RNAP) holoenzyme

-

Purified E. coli Rho protein

-

Linear DNA template containing a strong promoter (e.g., T7A1) followed by a known Rho-dependent terminator sequence.

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including [α-³²P]UTP or another radiolabel.

-

Bicyclomycin, 3'-benzoate dissolved in a suitable solvent (e.g., DMSO).

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).

-

Stop solution (e.g., formamide loading buffer).

-

Polyacrylamide gel electrophoresis (PAGE) apparatus.

-

Phosphorimager or autoradiography film.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the DNA template (e.g., 5 nM), RNAP holoenzyme (e.g., 20 nM), and Rho protein (e.g., 50 nM) in transcription buffer.

-

Add varying concentrations of Bicyclomycin, 3'-benzoate or the vehicle control (DMSO).

-

Pre-incubate the mixture at 37°C for 10 minutes to allow for complex formation.

-

-

Transcription Initiation and Elongation:

-

Initiate transcription by adding the NTP mixture, including the radiolabeled NTP.

-

Allow the reaction to proceed at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Termination of Reaction:

-

Stop the transcription reaction by adding an equal volume of stop solution.

-

-

Analysis of Transcripts:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA transcripts by size using denaturing PAGE.

-

Visualize the radiolabeled transcripts using a phosphorimager or by exposing the gel to autoradiography film.

-

-

Data Interpretation:

-

Two main RNA products are expected: a shorter "terminated" transcript and a longer "read-through" transcript.

-

Quantify the intensity of the bands corresponding to the terminated and read-through products.

-

Calculate the termination efficiency for each condition as: (Intensity of terminated band) / (Intensity of terminated band + Intensity of read-through band) x 100%.

-

A dose-dependent decrease in termination efficiency in the presence of Bicyclomycin, 3'-benzoate indicates inhibition of Rho activity.

-

Diagram of In Vitro Transcription Termination Assay Workflow

Caption: Workflow for an in vitro Rho-dependent transcription termination assay.

Conclusion

Bicyclomycin, 3'-benzoate, with its well-defined chemical properties and unique mechanism of action, serves as an invaluable tool for studying bacterial transcription and as a potential scaffold for the development of new antibiotics. Its specificity for the Rho transcription termination factor provides a clear molecular basis for its antibacterial activity. The experimental protocols detailed in this guide offer a solid foundation for researchers to investigate its properties and to explore its potential in combating the growing threat of antibiotic resistance. As with any experimental work, adherence to established guidelines and careful optimization of protocols are paramount for generating reliable and reproducible data.

References

-

Miyoshi, T., Miyairi, N., Aoki, H., et al. (1972). Bicyclomycin, a new antibiotic. I. Taxonomy, isolation and characterization. J. Antibiot. (Tokyo) 25(10), 569-575. [Link]

-

Bordin, C. R., et al. (2022). Bicyclomycin Activity against Multidrug-Resistant Gram-Negative Pathogens. Microbiology Spectrum, 10(6), e02527-22. [Link]

-

ASM Journals. (2022). Bicyclomycin Activity against Multidrug-Resistant Gram-Negative Pathogens. Microbiology Spectrum. [Link]

-

Weber, T. P., Widger, W. R., & Kohn, H. (2002). The Mg2+ Requirements for Rho Transcription Termination Factor: Catalysis and Bicyclomycin Inhibition. Biochemistry, 41(41), 12377–12383. [Link]

-

Gocheva, V., et al. (2019). A Fluorogenic Assay To Monitor Rho-Dependent Termination of Transcription. Biochemistry, 58(4), 336–345. [Link]

-

Menichelli, A., et al. (2024). Diversification of the Rho transcription termination factor in bacteria. Nucleic Acids Research. [Link]

-

Lee, H.-J., et al. (2023). Reporter Gene-Based qRT-PCR Assay for Rho-Dependent Termination In Vivo. International Journal of Molecular Sciences, 24(22), 16147. [Link]

-

ResearchGate. (n.d.). MIC Values of Compounds against Gram-Negative Bacterial Strains. Retrieved February 13, 2026, from [Link]

-

Brown, A. G., & Howarth, T. T. (1976). Approaches to the synthesis of bicyclomycin. Journal of the Chemical Society, Chemical Communications, (7), 266-267. [Link]

-

The Comprehensive Antibiotic Resistance Database. (n.d.). Bicyclomycin. Retrieved February 13, 2026, from [Link]

-

Whalen, K. L., et al. (2017). Discovery and biosynthesis of the antibiotic bicyclomycin in distant bacterial classes. bioRxiv. [Link]

-

Bioaustralis. (n.d.). Bicyclomycin benzoate. Retrieved February 13, 2026, from [Link]

-

Whalen, K. L., et al. (2018). Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes. mBio, 9(2), e00383-18. [Link]

-

Artsimovitch, I., & Henkin, T. M. (2009). In vitro approaches to analysis of transcription termination. Methods, 47(1), 37–43. [Link]

-

Iguchi, E., et al. (1979). BIOSYNTHESIS OF BICYCLOMYCIN. The Journal of Antibiotics, 32(8), 844-846. [Link]

-

ResearchGate. (n.d.). Single-molecule assay of ρ-dependent termination. Retrieved February 13, 2026, from [Link]

-

CK-12 Foundation. (n.d.). What are the step-by-step details of how rho-dependent and rho-independent termination works? Retrieved February 13, 2026, from [Link]

-

Skordalakes, E., et al. (2005). Structural mechanism of inhibition of the Rho transcription termination factor by the antibiotic bicyclomycin. Structure, 13(1), 99–109. [Link]

-

Vassylyev, D. G., et al. (1998). Effects of Bicyclomycin on RNA- And ATP-binding Activities of Transcription Termination Factor Rho. Antimicrobial Agents and Chemotherapy, 42(12), 3239–3244. [Link]

-

Vassylyev, D. G., et al. (1998). Effects of Bicyclomycin on RNA- and ATP-Binding Activities of Transcription Termination Factor Rho. Antimicrobial Agents and Chemotherapy, 42(12), 3239–3244. [Link]

-

Vaara, M. (2019). Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics. Molecules, 24(2), 249. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. agscientific.com [agscientific.com]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bicyclomycin benzoate | CAS 37134-40-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Discovery and biosynthesis of the antibiotic bicyclomycin in distant bacterial classes | bioRxiv [biorxiv.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Bicyclomycin benzoate | CymitQuimica [cymitquimica.com]

- 10. selleckchem.com [selleckchem.com]

- 11. usbio.net [usbio.net]

- 12. ck12.org [ck12.org]

- 13. Structural mechanism of inhibition of the Rho transcription termination factor by the antibiotic bicyclomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of bicyclomycin on RNA- and ATP-binding activities of transcription termination factor Rho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Bicyclomycin Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Bicyclomycin, 3'-benzoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Bicyclomycin, 3'-benzoate, a semi-synthetic derivative of the antibiotic bicyclomycin. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of complex natural products and their analogues. Herein, we present a detailed examination of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, underpinned by established spectroscopic principles and data from the parent bicyclomycin molecule.

Introduction to Bicyclomycin and its 3'-Benzoate Derivative

Bicyclomycin is a broad-spectrum antibiotic first isolated from Streptomyces cinnamoneus[1]. It exhibits a unique mechanism of action, selectively inhibiting the transcription termination factor Rho[2]. The core structure of bicyclomycin is a complex 2,5-diketopiperazine (DKP) with a distinctive bicyclic system[2]. To improve its pharmacokinetic properties, derivatives such as Bicyclomycin, 3'-benzoate have been synthesized[3]. The addition of a benzoate group at the 3'-position is expected to significantly alter its spectroscopic characteristics, which this guide will explore in detail. The molecular formula for Bicyclomycin, 3'-benzoate is C₁₉H₂₂N₂O₈, with a molecular weight of 406.39 g/mol [4][5].

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of Bicyclomycin, 3'-benzoate. These predictions are based on the known spectral data of bicyclomycin and the well-documented effects of benzoylation on chemical shifts[2][6].

Predicted ¹H NMR Spectral Data

The introduction of the benzoate group is expected to cause a significant downfield shift for the protons on the carbon bearing the ester functionality, as well as introducing characteristic signals for the aromatic protons of the benzoate moiety.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| ~8.0-8.1 | d | 2H | Aromatic (ortho-protons of benzoate) |

| ~7.5-7.6 | t | 1H | Aromatic (para-proton of benzoate) |

| ~7.4-7.5 | t | 2H | Aromatic (meta-protons of benzoate) |

| Signals for the Bicyclomycin Core | (Based on published data for bicyclomycin) |

Table 1: Predicted ¹H NMR chemical shifts for the benzoate moiety of Bicyclomycin, 3'-benzoate.

Predicted ¹³C NMR Spectral Data

The carbonyl carbon of the benzoate ester and the aromatic carbons will introduce new signals in the ¹³C NMR spectrum. The carbon attached to the ester oxygen will also experience a significant downfield shift.

| Predicted Chemical Shift (δ, ppm) | Proposed Assignment |

| ~166 | Ester Carbonyl (C=O) |

| ~133 | Aromatic (para-carbon of benzoate) |

| ~130 | Aromatic (ipso-carbon of benzoate) |

| ~129.5 | Aromatic (ortho-carbons of benzoate) |

| ~128.5 | Aromatic (meta-carbons of benzoate) |

| Signals for the Bicyclomycin Core | (Based on published data for bicyclomycin) |

Table 2: Predicted ¹³C NMR chemical shifts for the benzoate moiety of Bicyclomycin, 3'-benzoate.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra of Bicyclomycin, 3'-benzoate.

Sample Preparation:

-

Weigh 5-10 mg of Bicyclomycin, 3'-benzoate for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation Pattern

For Bicyclomycin, 3'-benzoate, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Interpretation |

| 407.14 | [M+H]⁺ | Protonated molecular ion |

| 429.12 | [M+Na]⁺ | Sodium adduct of the molecular ion |

| 285.11 | [M - C₇H₅O₂]⁺ | Loss of the benzoate group |

| 122.04 | [C₇H₆O₂]⁺ | Benzoic acid fragment |

| 105.03 | [C₇H₅O]⁺ | Benzoyl cation |

Table 3: Predicted key ions in the ESI mass spectrum of Bicyclomycin, 3'-benzoate.

The fragmentation of Bicyclomycin, 3'-benzoate is expected to be dominated by the cleavage of the ester bond, leading to the loss of the benzoate group and the formation of a stable benzoyl cation. The core bicyclomycin fragment would likely undergo further fragmentation consistent with its known mass spectral behavior[2].

Experimental Protocol for MS Data Acquisition

The following protocol describes a general method for obtaining the mass spectrum of Bicyclomycin, 3'-benzoate using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

-

Prepare a stock solution of Bicyclomycin, 3'-benzoate in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

LC-MS Parameters:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5-95% B over several minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (ESI source):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Drying Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 30-40 psi.

-

Scan Range: m/z 50-1000.

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to Bicyclomycin, 3'-benzoate.

-

Identify the molecular ion ([M+H]⁺ and/or [M+Na]⁺) to confirm the molecular weight.

-

Analyze the fragment ions to propose a fragmentation pathway and confirm the structure.

Visualizations

Molecular Structure

Caption: Molecular structure of Bicyclomycin, 3'-benzoate.

Experimental Workflow

Caption: Workflow for Spectroscopic Analysis.

Conclusion

References

- Miyoshi, T., Miyairi, N., Aoki, H., Kosaka, M., & Sakai, H. (1972). Bicyclomycin, a new antibiotic. I. Taxonomy, isolation and characterization. The Journal of Antibiotics, 25(10), 569-575.

- Lim, S. K., G-Dayanandan, N., & Lee, D. Y. (2018). Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes. mBio, 9(2), e00223-18.

-

News-Medical.Net. (2015, March 31). Using EFT NMR to Determine Spectra of Propyl benzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Bioaustralis Fine Chemicals. (n.d.). Bicyclomycin benzoate. Retrieved from [Link]

-

AdooQ Bioscience. (n.d.). Bicyclomycin benzoate. Retrieved from [Link]

-

Aladdin Scientific Corporation. (n.d.). Bicyclomycin benzoate B334658. Retrieved from [Link]

- Prakash, A., & Dutta, D. (2024). Bicyclomycin generates ROS and blocks cell division in Escherichia coli. PLOS ONE, 19(3), e0293858.

- Gunda, P. (2023, June 28). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Sri Satya Sai University of Technology and Medical Sciences, Sehore.

- Kamiya, T., Maeno, S., Hashimoto, M., & Mine, Y. (1972). Bicyclomycin, a new antibiotic. II. Structural elucidation and acyl derivatives. The Journal of Antibiotics, 25(10), 576-581.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Bicyclomycin benzoate | CAS 37134-40-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. news-medical.net [news-medical.net]

Bicyclomycin, 3'-benzoate solubility in different laboratory solvents

An In-Depth Technical Guide to the Solubility of Bicyclomycin, 3'-Benzoate in Laboratory Solvents

Introduction: From a Polar Metabolite to a More Lipophilic Prodrug

Bicyclomycin is a unique antibiotic metabolite first isolated from Streptomyces sapporonensis with a notable spectrum of activity primarily against Gram-negative bacteria.[1] Its mechanism of action is novel, targeting the rho transcription termination factor, an essential protein in many bacteria.[2] Despite its promise, the parent compound, Bicyclomycin, is a polar molecule, which can limit its absorption and in vivo efficacy.[1] To address this, derivatives have been synthesized, with the 3'-benzoate ester being a key example. This modification, where a benzoate group is attached to the primary alcohol, was designed to increase the lipophilicity of the molecule and potentially improve its pharmacokinetic properties.[1]

This guide provides a detailed examination of the solubility characteristics of Bicyclomycin, 3'-benzoate, offering insights into its behavior in common laboratory solvents. Understanding the solubility of this compound is critical for researchers in drug development and microbiology for the accurate preparation of stock solutions, in vitro and in vivo experimental design, and interpretation of biological activity data.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like".[3] A comparison of the structures of Bicyclomycin and its 3'-benzoate ester reveals the chemical basis for their differing solubilities.

-

Bicyclomycin: The parent molecule contains several polar functional groups, including hydroxyl (-OH) and amide (-CONH-) groups. These groups can participate in hydrogen bonding with polar solvents like water, contributing to its reasonable water solubility.[4]

-

Bicyclomycin, 3'-benzoate: The addition of the benzoate group introduces a large, non-polar aromatic ring. This significantly increases the lipophilicity (fat-solubility) of the molecule and reduces its overall polarity. As a result, the ability of the molecule to form favorable interactions with water is diminished, leading to limited water solubility.[1] Conversely, the presence of the benzoate group enhances its solubility in organic solvents.

The following diagram illustrates the structural change and its impact on the molecule's polarity and solubility.

Caption: Structural modification of Bicyclomycin to its 3'-benzoate ester and the resulting shift in polarity and solubility.

Quantitative Solubility Data

The solubility of Bicyclomycin, 3'-benzoate has been reported in several common laboratory solvents. The following table summarizes this information. It is important to note that solutions of Bicyclomycin, 3'-benzoate may be unstable and should be prepared fresh.[5]

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 90 mg/mL[6] | A common solvent for preparing high-concentration stock solutions for in vitro assays. |

| Methanol | Soluble[1] | Specific quantitative data is not readily available, but it is reported to be soluble. |

| Water | Limited solubility[1] | The addition of the benzoate ester significantly reduces aqueous solubility compared to the parent Bicyclomycin. |

| Ethanol | Inferred to be soluble | Bicyclomycin benzoate is often recommended to be dissolved in ethanol, suggesting good solubility.[4] |

| 5% (w/v) Kolliphor HS 15 | Used as a vehicle for in vivo studies[7] | This formulation is used to create a suitable dispersion for animal dosing, highlighting the challenges with aqueous-based systems. |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9][10] The protocol below is a generalized procedure that can be adapted for Bicyclomycin, 3'-benzoate.

Objective: To determine the maximum concentration of Bicyclomycin, 3'-benzoate that can be dissolved in a given solvent at a specific temperature to reach equilibrium.

Materials:

-

Bicyclomycin, 3'-benzoate (solid)

-

Selected laboratory solvents (e.g., DMSO, Methanol, Ethanol, Phosphate-Buffered Saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Pipettes

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation:

-

Set the orbital shaker to the desired temperature (e.g., 25°C or 37°C).[9]

-

Label glass vials for each solvent to be tested.

-

-

Addition of Compound:

-

Add an excess amount of solid Bicyclomycin, 3'-benzoate to each vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, indicating a saturated solution.[10]

-

-

Addition of Solvent:

-

Add a precise volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled orbital shaker.

-

Agitate the samples at a constant speed. The goal is to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. This can take several hours to days. A preliminary experiment to determine the time to reach equilibrium is recommended.[9] Samples can be taken at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[9]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, carefully remove the vials from the shaker. Allow the undissolved solid to settle.

-

Withdraw a sample from the supernatant.

-

To remove any remaining solid particles, either centrifuge the sample and take the supernatant or filter the sample through a 0.22 µm syringe filter. This step is critical to avoid overestimation of the solubility.

-

-

Concentration Analysis:

-

Quantify the concentration of Bicyclomycin, 3'-benzoate in the clear filtrate or supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve with known concentrations should be used for accurate quantification.

-

-

Data Reporting:

-

The determined concentration represents the equilibrium solubility of Bicyclomycin, 3'-benzoate in that solvent at the specified temperature. The results are typically reported in units of mg/mL or molarity.[11]

-

The following diagram outlines the workflow for this experimental protocol.

Caption: Workflow for determining the equilibrium solubility of Bicyclomycin, 3'-benzoate using the shake-flask method.

Practical Implications for Researchers

-

Stock Solution Preparation: For most in vitro studies, DMSO is the solvent of choice for preparing high-concentration stock solutions of Bicyclomycin, 3'-benzoate.[6] When diluting these stock solutions into aqueous buffers or cell culture media, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts. Researchers should also be mindful of the potential for the compound to precipitate out of the aqueous solution upon dilution.

-

In Vivo Formulations: The limited aqueous solubility of Bicyclomycin, 3'-benzoate necessitates the use of specialized formulation strategies for in vivo experiments. As demonstrated in the literature, co-solvents or surfactants like Kolliphor HS 15 are required to create a stable dispersion suitable for administration to animals.[7]

-

Stability: Commercial suppliers note that solutions of Bicyclomycin, 3'-benzoate are unstable and recommend preparing them fresh.[5] This is a critical consideration for ensuring the accuracy and reproducibility of experimental results. The stability of the compound in different solvents and at different temperatures should be evaluated if solutions are to be stored for any length of time.

Conclusion

The esterification of Bicyclomycin to Bicyclomycin, 3'-benzoate successfully modifies its physicochemical properties, leading to a significant shift in its solubility profile. While the parent compound is water-soluble, the benzoate derivative exhibits limited aqueous solubility but is readily soluble in organic solvents such as DMSO and methanol.[1] This guide provides the foundational knowledge, quantitative data, and a robust experimental protocol for researchers working with this compound. A thorough understanding of these solubility characteristics is essential for the proper handling of Bicyclomycin, 3'-benzoate and for the design of meaningful biological experiments.

References

- Bicyclomycin Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC. (2022-12-19).

- Bicyclomycin benzoate | CAS 37134-40-0 - Selleck Chemicals.

- Bicyclomycin benzoate | Buy from Supplier AdooQ®.

- Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes - PMC. (2018-04-16).

- Bicyclomycin benzoate - Vareum.

- Graphviz tutorial - YouTube. (2021-01-14).

- Studies on the reactivity of bicyclomycin with nucleophilic amino acid derivatives.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24).

- Drug Solubility: Importance and Enhancement Techniques - PMC.

- Bicyclomycin benzoate (FR2054) | Antibiotic - MedchemExpress.com.

- Bicyclomycin ≠ bicyclomycin benzoate - RRResearch. (2016-05-24).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- The molecular basis for the mode of action of bicyclomycin - PubMed - NIH.

- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021-07-05).

- Bicyclomycin benzoate - Bioaustralis Fine Chemicals.

- User Guide — graphviz 0.21 documentation.

- Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023-01-29).

- Role of the [4.2.2] Bicyclic Unit in Bicyclomycin: Synthesis, Structure, Chemical, Biochemical, and Biological Properties - PubMed.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Drawing graphs with dot - Graphviz. (2015-01-05).

- (PDF) Principles of Solubility - ResearchGate.

- Graphviz Examples and Tutorial - Sketchviz.

- Annex 4 - World Health Organization (WHO).

- Solubility Data Resource - TOKU-E.

- Investigation of the Biosynthetic Mechanism of Bipentaromycin Featuring an Unprecedented Cyclic Head-to-Tail Dimeric Scaffold. (2022-12-30).

- UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf - Pharma Excipients. (2021-10-11).

- The Importance of Solubility for New Drug Molecules. (2020-05-11).

- Graphviz and dot: Generating Diagrams with Code - YouTube. (2022-10-21).

- Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - Beilstein Journals. (2025-02-12).

Sources

- 1. bioaustralis.com [bioaustralis.com]

- 2. The molecular basis for the mode of action of bicyclomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. RRResearch: Bicyclomycin ≠ bicyclomycin benzoate [rrresearch.fieldofscience.com]

- 5. selleckchem.com [selleckchem.com]

- 6. vareum.com [vareum.com]

- 7. Bicyclomycin Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. toku-e.com [toku-e.com]

Technical Guide: Sourcing Bicyclomycin 3'-Benzoate – Biosynthetic vs. Semi-Synthetic Strategies

Executive Summary

Bicyclomycin (BCM) is a structurally unique antibiotic belonging to the diketopiperazine (DKP) class, distinguished by its oxa-bridged [4.2.2] bicyclic core. It acts as a selective inhibitor of the bacterial transcription termination factor Rho, a mechanism distinct from all other clinical antibiotics.[1][2][3][4]

Bicyclomycin 3'-benzoate (also known as Bicyclomycin benzoate or FR 2054) is a semi-synthetic derivative of the natural parent compound. While BCM exhibits excellent activity against Gram-negative bacteria, its clinical utility is limited by rapid renal clearance and poor oral absorption due to high polarity. The 3'-benzoate ester is designed to increase lipophilicity, thereby improving bioavailability and tissue retention, particularly for veterinary applications.

This guide analyzes the sourcing strategies for Bicyclomycin 3'-benzoate, contrasting the Natural (Fermentation) route for the core scaffold with Synthetic approaches, and establishing Semi-Synthesis as the industry-standard protocol.

Structural & Mechanistic Context

The Molecule[2][3][5]

-

Parent: Bicyclomycin (

) -

Derivative: Bicyclomycin 3'-benzoate (

) -

Core Structure: A highly oxidized diketopiperazine derived from L-Leucine and L-Isoleucine, featuring a fused oxa-bridge and a terminal exomethylene group.

-

Key Functional Group for Derivatization: The primary hydroxyl group located on the isoleucine-derived side chain (often designated C-3' in derivative nomenclature, or C-5' in structural numbering). This group is the most nucleophilic and sterically accessible site for esterification.

Mechanism of Action

BCM inhibits the ATP-dependent Rho factor, preventing it from binding to RNA and terminating transcription. This results in "transcriptional read-through," causing the expression of untranslated downstream genes and eventual cell death.

Natural Sourcing: Biosynthesis & Fermentation

The commercial production of the Bicyclomycin core relies exclusively on fermentation due to the structural complexity of the bicyclic ring system.

Biosynthetic Pathway

The biosynthesis occurs in Streptomyces sapporonensis (and S. cinnamoneus). It involves the condensation of two amino acids followed by extensive oxidative tailoring.

Key Enzymes:

-

BcmA: Cyclodipeptide synthase (CDPS) forms the DKP core.[1][4]

-

BcmB-G: A suite of 2-oxoglutarate/Fe(II)-dependent dioxygenases responsible for the oxidative bridging and hydroxylation.

Caption: The biosynthetic pathway of Bicyclomycin from amino acid precursors via the bcm gene cluster enzymes.[4]

Fermentation Protocol (Standardized)

This protocol yields the parent Bicyclomycin, which serves as the starting material for the benzoate derivative.

-

Strain: Streptomyces sapporonensis (ATCC 21532) or S. aizunensis.

-

Seed Culture: Inoculate spores into sterile medium (Glucose 2%, Soluble Starch 1%, Corn Steep Liquor 1%, Peptone 0.5%, CaCO3 0.3%, pH 7.0). Incubate at 28°C for 48 hours on a rotary shaker (220 rpm).

-

Production Fermentation:

-

Medium: Glycerol 3%, Soybean Meal 2%, Corn Steep Liquor 1%, NaCl 0.3%, MgSO4·7H2O 0.05%.

-

Conditions: 28°C, vigorous aeration (1 vvm), agitation (300 rpm).

-

Duration: 72–96 hours.

-

-

Harvest: Centrifuge broth to remove mycelia. Bicyclomycin is extracellular.

-

Isolation:

-

Adsorb filtrate on activated carbon.

-

Elute with 50% Acetone-Water.

-

Concentrate and extract with n-Butanol.

-

Crystallize from Acetone-Methanol.

-

Yield: Typical wild-type yields are 50–100 mg/L. Optimized industrial strains can reach >1 g/L.

Synthetic Sourcing: Total vs. Semi-Synthesis

Total Synthesis (The "Williams Route")

Total synthesis of Bicyclomycin has been achieved, most notably by Robert M. Williams (Colorado State University). However, it is not a viable source for large-scale production.

-

Complexity: Requires >15 steps.

-

Key Challenge: Constructing the strained [4.2.2] bicyclic system without opening the DKP ring.

-

Yield: Overall yields are typically <5%.

-

Utility: Useful only for generating analogs with deep structural modifications that cannot be accessed via the natural product.

Semi-Synthesis (The Commercial Route)

Bicyclomycin 3'-benzoate is produced by chemically modifying the fermentation product. The reaction exploits the differential reactivity of the hydroxyl groups. Bicyclomycin contains:

-

A primary alcohol (side chain).

-

A secondary alcohol (ring).

-

Two tertiary alcohols (bridgehead/ring).

The primary alcohol is the most accessible and nucleophilic, allowing for selective esterification.

Semi-Synthesis Protocol: Selective Benzoylation

Objective: Selectively esterify the primary C-3' hydroxyl group.

-

Starting Material: Purified Bicyclomycin (dried).

-